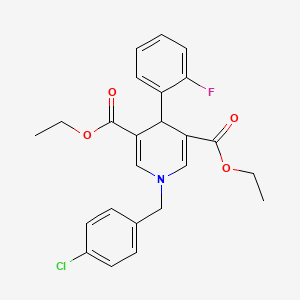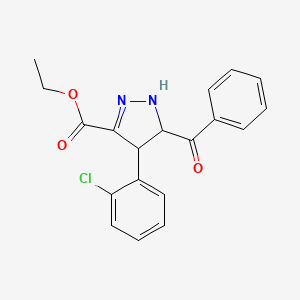![molecular formula C16H22N2O2 B6035223 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B6035223.png)
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is also known as ABT-288 and is a selective and potent agonist for the alpha-7 nicotinic acetylcholine receptor. This receptor is a subtype of the nicotinic acetylcholine receptor family, which is involved in various physiological and pathological processes.
作用机制
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide acts as a selective and potent agonist for the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system. When activated by acetylcholine or agonists such as 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide, the alpha-7 nicotinic acetylcholine receptor opens and allows the influx of calcium ions into the cell. This influx of calcium ions activates various intracellular signaling pathways, which ultimately lead to the physiological and pharmacological effects of the receptor.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been demonstrated to improve cognitive function, memory, and attention in various behavioral tasks. Furthermore, it has been suggested that 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide may have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to enhance synaptic plasticity and neurogenesis in animal models.
实验室实验的优点和局限性
One of the main advantages of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is its selectivity and potency for the alpha-7 nicotinic acetylcholine receptor. This allows for specific targeting of this receptor and reduces the potential for off-target effects. Furthermore, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is its relatively short half-life, which may limit its therapeutic potential.
未来方向
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has shown promising results in preclinical studies, and therefore, further research is needed to explore its potential therapeutic applications in various neurological and psychiatric disorders. Some of the future directions for research on 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide include:
1. Investigating the effects of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide on other neurotransmitter systems and their interactions with the alpha-7 nicotinic acetylcholine receptor.
2. Exploring the potential therapeutic applications of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide in other neurological and psychiatric disorders such as Parkinson's disease and autism.
3. Developing more potent and selective agonists for the alpha-7 nicotinic acetylcholine receptor based on the structure of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide.
4. Investigating the potential synergistic effects of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide with other drugs or therapies for neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective and potent agonist activity for the alpha-7 nicotinic acetylcholine receptor makes it an attractive target for drug development. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective agonists for the alpha-7 nicotinic acetylcholine receptor.
合成方法
The synthesis of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide involves the reaction of 3-(2-methoxyphenyl)-2-propenal and piperidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide.
科学研究应用
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, memory, and attention in animal models of these disorders. Furthermore, it has been suggested that the alpha-7 nicotinic acetylcholine receptor may play a role in the pathogenesis of these disorders, and therefore, targeting this receptor with selective agonists such as 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide may be a promising therapeutic approach.
属性
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-9-3-2-6-13(15)7-4-10-18-11-5-8-14(12-18)16(17)19/h2-4,6-7,9,14H,5,8,10-12H2,1H3,(H2,17,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVFDYSITWQQEJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-nitrophenyl)-5-[(2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6035141.png)

![3-{2-[4-(4-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6035154.png)
![5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide](/img/structure/B6035156.png)
![1-[2-({[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6035163.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B6035173.png)
![3-(1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-N-cyclopropylpropanamide](/img/structure/B6035189.png)



![3-isopropyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6035219.png)

![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6035244.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6035249.png)